molecular formula C11H15N3O4S B15447854 N~2~-(Benzenesulfonyl)glutamamide CAS No. 62621-83-4

N~2~-(Benzenesulfonyl)glutamamide

Cat. No.: B15447854
CAS No.: 62621-83-4
M. Wt: 285.32 g/mol
InChI Key: HVUNEICOGCOCHG-UHFFFAOYSA-N
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Description

Contextualizing Glutamamide (B1671657) Analogues in Contemporary Drug Discovery and Development Research

Glutamamide analogues, derivatives of the amino acid glutamine, are a significant area of investigation in modern drug discovery. Glutamine is a crucial nutrient for rapidly proliferating cells, and its metabolism is often dysregulated in various diseases, most notably cancer. nih.gov Consequently, molecules that mimic or interfere with glutamine's metabolic pathways are of considerable interest as potential therapeutic agents.

Researchers are actively designing and synthesizing glutamic acid and glutamamide derivatives to target enzymes and transporters involved in glutamine metabolism. mdpi.com The goal is to create compounds that can selectively inhibit the growth of cancer cells, which are often highly dependent on glutamine for survival and proliferation. nih.gov The development of these analogues involves modifying the core glutamine structure to enhance potency, selectivity, and pharmacokinetic properties. This has led to the exploration of a wide range of chemical modifications, including the introduction of various functional groups to probe interactions with the active sites of target proteins.

Significance of Glutamine Metabolism Modulation in Biological Systems Research

Glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of cellular processes. nih.gov It is a key substrate for the synthesis of nucleotides, amino sugars, and antioxidants, and it is also a vital energy source for many cell types. nih.gov The metabolic process of converting glutamine into key intermediates, known as glutaminolysis, is essential for cellular energy production, signaling, biosynthesis, and maintaining redox balance. researchgate.net

The modulation of glutamine metabolism has profound implications for various physiological and pathological states. In cancer, for instance, many tumor cells exhibit a phenomenon known as "glutamine addiction," where they become heavily reliant on glutamine for their growth and survival. nih.gov This makes the enzymes and transporters involved in glutamine metabolism attractive targets for therapeutic intervention. researchgate.net Dysregulation of glutamine metabolism is also implicated in other conditions, including metabolic and neurological diseases. researchgate.net Therefore, understanding and controlling glutamine metabolism is a critical area of biological systems research with significant therapeutic potential.

Historical Perspective of Benzenesulfonyl Derivatives in Bioactive Compound Research

The benzenesulfonyl group is a well-established scaffold in medicinal chemistry with a long history of use in the development of bioactive compounds. The discovery of sulfonamide antibiotics, or "sulfa drugs," in the 1930s marked a turning point in the treatment of bacterial infections and laid the foundation for the field of chemotherapy. These compounds act as competitive inhibitors of an enzyme essential for folate synthesis in bacteria.

Since then, the benzenesulfonyl moiety has been incorporated into a diverse range of therapeutic agents. Its chemical properties, including its ability to act as a hydrogen bond acceptor and its conformational flexibility, make it a versatile component in drug design. Benzenesulfonyl derivatives have been investigated for a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The continued exploration of this chemical scaffold highlights its enduring importance in the search for new and effective drugs.

Overview of Current Research Trajectories for N2-(Benzenesulfonyl)glutamamide and Related Scaffolds

While specific research on N2-(Benzenesulfonyl)glutamamide is not extensively documented in publicly available literature, the current research trajectories for related scaffolds provide a strong indication of its potential areas of investigation. The combination of a glutamamide analogue with a benzenesulfonyl group suggests a focus on targeting enzymes within the glutamine metabolic pathway.

Current research in this area is centered on the design and synthesis of novel inhibitors of key enzymes such as glutaminase (B10826351), which catalyzes the first step in glutaminolysis. The development of potent and selective inhibitors is a major goal, with the aim of disrupting the metabolic processes that fuel cancer cell proliferation. Furthermore, researchers are exploring the use of these compounds to sensitize cancer cells to other therapies, such as radiation and chemotherapy. The study of scaffolds like N2-(Benzenesulfonyl)glutamamide is likely to contribute to a deeper understanding of the structure-activity relationships that govern the inhibition of glutamine-metabolizing enzymes and may lead to the development of new therapeutic strategies for a variety of diseases.

An exclusively online article could not be found for the given topic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62621-83-4

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

2-(benzenesulfonamido)pentanediamide

InChI

InChI=1S/C11H15N3O4S/c12-10(15)7-6-9(11(13)16)14-19(17,18)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H2,13,16)

InChI Key

HVUNEICOGCOCHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for N2 Benzenesulfonyl Glutamamide and Its Analogues

Benzenesulfonyl Moiety Modifications and their Synthetic Routes

Halogenation and Alkyl/Alkoxy Substitutions on the Phenyl Ring

The introduction of halogens (F, Cl, Br, I) and alkyl or alkoxy groups onto the phenyl ring of N²-(benzenesulfonyl)glutamamide is a primary strategy for modulating its electronic and steric properties. These modifications are typically achieved by using appropriately substituted benzenesulfonyl chlorides in the initial sulfonylation reaction with glutamine or its derivatives.

Halogenation Strategies: The synthesis of halogenated N²-(benzenesulfonyl)glutamamide analogues generally begins with the halogenation of benzene (B151609) or a benzene derivative, followed by chlorosulfonation to yield the corresponding halogenated benzenesulfonyl chloride. For instance, fluorinated analogues can be synthesized starting from fluorobenzene. The synthesis of halogenated amino acids has been a subject of extensive research, and similar principles can be applied to the benzenesulfonyl moiety. nih.govnih.gov A general route involves the reaction of a halogenated benzenesulfonyl chloride with L-glutamine in an aqueous alkaline medium, a method analogous to the Schotten-Baumann reaction.

Alkyl/Alkoxy Substitutions: The introduction of alkyl or alkoxy groups onto the phenyl ring follows a similar synthetic logic. Friedel-Crafts alkylation or acylation of benzene or an appropriate aromatic precursor, followed by reduction if necessary, provides the alkylated aromatic starting material. Subsequent chlorosulfonation affords the desired alkylated benzenesulfonyl chloride. nih.gov These substituted sulfonyl chlorides can then be reacted with glutamine to produce the target N²-(alkylbenzenesulfonyl)glutamamide analogues. For example, toluene (B28343) can be chlorosulfonated to produce p-toluenesulfonyl chloride, a common reagent for the synthesis of tosyl-protected amino acids.

The general synthetic scheme for these derivatizations is presented below:

Scheme 1: General synthesis of substituted N²-(benzenesulfonyl)glutamamide analogues.

StepDescriptionReactants
1Electrophilic Aromatic SubstitutionBenzene, Halogen/Alkylating Agent
2ChlorosulfonationSubstituted Benzene, Chlorosulfonic Acid
3SulfonylationSubstituted Benzenesulfonyl Chloride, L-Glutamine

Incorporation of Sulfonyl Fluoride (B91410) Functionalities for Chemical Biology Probes

The replacement of the chlorine atom in benzenesulfonyl chloride with fluorine to create benzenesulfonyl fluoride offers a powerful tool for chemical biology. Sulfonyl fluorides are effective covalent probes for studying enzyme active sites and identifying functionally important amino acid residues. They exhibit a balance of aqueous stability and reactivity, targeting nucleophilic residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine.

The synthesis of N²-(benzenesulfonyl)glutamamide analogues bearing a sulfonyl fluoride moiety allows for the creation of covalent probes to investigate the binding partners and mechanisms of action of these compounds. The incorporation of a sulfonyl fluoride group can transform a reversible inhibitor into an irreversible one, enabling detailed biochemical and proteomic studies.

Recent research has focused on the development of sulfonyl fluoride probes for various biological targets. oup.comusda.gov This strategy expands the toolkit of chemical biology by enabling the design of highly specific and reactive probes based on the N²-(benzenesulfonyl)glutamamide scaffold. The reactivity of the sulfonyl fluoride can be tuned by the electronic nature of the substituents on the phenyl ring.

Stereoselective Synthesis and Chiral Control in N²-(Benzenesulfonyl)glutamamide Analogue Generation

Given that N²-(benzenesulfonyl)glutamamide is derived from the chiral amino acid L-glutamine, maintaining and controlling stereochemistry is paramount in the synthesis of its analogues. The chirality of the glutamamide (B1671657) backbone can significantly influence its biological activity and interactions with chiral macromolecules like enzymes and receptors.

Stereoselective Synthesis: The primary approach to ensure chiral purity is to start with an enantiomerically pure amino acid, such as L-glutamine or D-glutamine. The reaction conditions for the sulfonylation step are generally mild enough to prevent racemization at the α-carbon of the amino acid. However, for more complex analogues or multi-step syntheses, careful selection of reagents and conditions is necessary to preserve stereochemical integrity. The use of chiral auxiliaries or catalysts can also be employed to control the stereochemistry of newly introduced chiral centers.

Chiral Control in Analogue Generation: The generation of diastereomeric analogues, for instance by introducing another chiral center, requires precise stereocontrol. This can be achieved through various asymmetric synthesis techniques. For example, the synthesis of analogues with modified side chains may involve stereoselective alkylation or aldol (B89426) reactions. The principles of stereoselective synthesis of chiral sulfinyl compounds and amino acids are well-established and can be adapted for the generation of novel N²-(benzenesulfonyl)glutamamide analogues with defined stereochemistry. acs.orgnih.gov The chirality of the building blocks has a profound impact on the self-assembly and biological properties of peptide-like molecules. nih.gov

Chemoenzymatic Synthesis Approaches for Glutamamide Derivatives

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymatic transformations. This approach is particularly valuable for the synthesis of chiral compounds like glutamamide derivatives, offering advantages in terms of enantiomeric purity, milder reaction conditions, and environmental sustainability.

Enzymes such as transaminases and dehydrogenases are powerful tools for the stereoselective synthesis of amino acids and their derivatives. For example, ω-transaminases can be used for the kinetic resolution of racemic amino acids or the asymmetric synthesis of chiral amino acids from prochiral keto acids, yielding products with high enantiomeric excess. rsc.org Leucine dehydrogenase has been utilized for the reductive amination of keto acids to produce chiral amino acids. nih.gov

These enzymatic methods can be integrated into the synthetic route for N²-(benzenesulfonyl)glutamamide analogues, particularly for the preparation of non-canonical or substituted glutamine precursors. This allows for the creation of a diverse library of analogues with high chiral purity for structure-activity relationship studies.

Enzyme ClassApplication in Glutamamide Analogue SynthesisReference
TransaminasesAsymmetric synthesis of chiral glutamine precursors rsc.org
DehydrogenasesReductive amination of keto-acid precursors nih.gov
LipasesResolution of racemic intermediates-

Advanced Analytical Techniques for Reaction Monitoring and Product Validation in Research Contexts

The synthesis and characterization of N²-(benzenesulfonyl)glutamamide and its analogues rely on a suite of advanced analytical techniques to monitor reaction progress, confirm product identity and purity, and elucidate molecular structure.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring reaction conversion and assessing the purity of the final product. nih.gov When coupled with a mass spectrometer (LC-MS), it provides both retention time and mass-to-charge ratio, enabling the identification of reactants, intermediates, and products in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, particularly for the analysis of more volatile precursors or derivatives. nih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of N²-(benzenesulfonyl)glutamamide and its analogues. NMR provides detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule. Specific chemical shifts and coupling constants can verify the presence of the benzenesulfonyl group and the glutamamide moiety.

Mass Spectrometry (MS): Besides its use in LC-MS and GC-MS, high-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, which in turn confirms their elemental composition. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used for the analysis of larger derivatives or for imaging the distribution of these compounds in biological tissues. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the sulfonamide (SO₂-NH), amide (C=O), and N-H bonds, providing quick confirmation of a successful synthesis.

Table of Analytical Techniques and Their Applications:

Analytical Technique Primary Application Information Obtained
HPLC Purity assessment, reaction monitoring Retention time, quantitative analysis
LC-MS Product identification, impurity profiling Retention time, mass-to-charge ratio
GC-MS Analysis of volatile compounds Retention time, mass-to-charge ratio
¹H and ¹³C NMR Structural elucidation Chemical structure, stereochemistry
HRMS Elemental composition confirmation Exact molecular weight

Molecular Mechanisms of Action and Biological Target Research

Modulation of Glutamine Metabolic Pathways

Glutamine is a central node in cellular metabolism, serving as a key nitrogen and carbon donor for the biosynthesis of other amino acids, nucleotides, and glutathione. Consequently, enzymes within glutamine pathways are significant targets in various research models. The glutamamide (B1671657) structure of the compound suggests it could act as a competitive inhibitor or modulator of glutamine-dependent enzymes.

Glutamine synthetase (GS) is a critical enzyme that catalyzes the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. wikipedia.org Its activity is fundamental for nitrogen assimilation and the regulation of intracellular glutamine levels. nih.gov GS is a well-established target for inhibition, with several amino acid analogues demonstrating potent effects. nih.gov

Inhibitors of GS generally fall into two categories: those that target the glutamate-binding site and ATP-competitive inhibitors. nih.gov Glutamate analogues like Methionine sulfoximine (B86345) (MSO) and Phosphinothricin (PPT) are classic examples that bind to the glutamate site. wikipedia.orgnih.gov MSO, for instance, is phosphorylated by ATP within the active site, leading to tight, essentially irreversible inhibition that blocks substrate entry. wikipedia.orgnih.gov

While direct studies on N2-(Benzenesulfonyl)glutamamide are not prominent, research on related glutamamide analogues provides a framework for its potential mechanism. As a glutamamide derivative, the compound could mimic the L-glutamate substrate, competing for binding to the GS active site. The bulky benzenesulfonyl group attached at the N²-position would be expected to influence binding affinity and specificity, potentially occupying adjacent hydrophobic pockets within the enzyme's active site. The structure-activity relationship of such analogues is a critical area of investigation. nih.gov

Table 1: Examples of Known Glutamine Synthetase Inhibitors and Their Mechanisms

Inhibitor Class Mechanism of Action
Methionine sulfoximine (MSO) Glutamate Analogue Binds to the glutamate site and is phosphorylated by ATP, causing irreversible, non-covalent inhibition. wikipedia.orgnih.gov
Phosphinothricin (PPT) Glutamate Analogue Binds to the glutamate site, acting as a competitive inhibitor. wikipedia.orgnih.gov
Azaserine Glutamine Analogue Acts as an antagonist and has been shown to reduce the expression of glutamine synthetase. mdpi.com

Glutaminase (B10826351) (GLS) catalyzes the hydrolysis of glutamine to glutamate and ammonia, a key step in the metabolic pathway known as glutaminolysis. This process is vital for energy production and providing precursors for the TCA cycle, particularly in rapidly proliferating cells. There are several isoforms of glutaminase, and allosteric inhibitors have been developed that show promise in research. researchgate.net

Glutamine analogues can act as inhibitors of glutaminase activity. researchgate.net Given its structure, N2-(Benzenesulfonyl)glutamamide could potentially interact with GLS. It might function as a competitive inhibitor by mimicking glutamine at the active site. Alternatively, the benzenesulfonyl moiety could facilitate binding to an allosteric site, a mechanism employed by successful GLS inhibitors like CB-839, which binds to a pocket distinct from the active site and stabilizes an inactive conformation of the enzyme. researchgate.net

The synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA, is heavily dependent on glutamine. Glutamine serves as the primary nitrogen donor in several key steps of both de novo synthesis pathways. For example, the first committed step in purine synthesis involves the transfer of an amide group from glutamine to phosphoribosyl pyrophosphate (PRPP).

Due to this fundamental role, any compound that disrupts glutamine availability or the function of glutamine-utilizing enzymes can profoundly impact nucleotide biosynthesis. Research has shown that glutamine analogue antagonists like Acivicin and Azaserine effectively interrupt cellular nucleotide synthesis, thereby inhibiting DNA and RNA formation. mdpi.com By potentially inhibiting glutamine synthetase or other glutamine-dependent amidotransferases, N2-(Benzenesulfonyl)glutamamide would be expected to reduce the intracellular pool of glutamine available for these critical biosynthetic pathways, leading to a downstream reduction in nucleotide production.

Protein-Protein Interaction (PPI) Modulating Activities

The benzenesulfonamide (B165840) group is a well-established pharmacophore in drug discovery, known for its ability to form strong, directional hydrogen bonds and engage in other non-covalent interactions within protein binding pockets. nih.gov This suggests that N2-(Benzenesulfonyl)glutamamide may function not just as a metabolic inhibitor but also as a modulator of protein-protein interactions (PPIs).

Allosteric modulators are molecules that bind to a site on a protein other than the primary active site, causing a conformational change that alters the protein's activity. nih.gov This mechanism offers potential for greater specificity compared to active-site inhibitors. nih.gov The sulfonamide moiety is a feature in a number of compounds designed as allosteric modulators. nih.govchemrxiv.org For example, series of 2-sulfonamidebenzamides have been characterized as allosteric modulators of the MrgX1 receptor. nih.govchemrxiv.org

The dual structure of N2-(Benzenesulfonyl)glutamamide—containing both a glutamine-like head and a sulfonamide tail—makes it an intriguing candidate for allosteric modulation. The glutamamide portion could guide the molecule to glutamine-binding proteins, while the benzenesulfonyl tail could anchor it in an adjacent allosteric pocket, inducing conformational changes that affect the protein's interaction with its binding partners. Research into benzenesulfonamide-based inhibitors of carbonic anhydrase has shown that modifications to the "tail" group are critical for modulating isoform specificity and affinity. nih.gov

Table 2: Examples of Benzenesulfonamide-Containing Protein Modulators

Compound Class Target Mode of Action
Benzenesulfonamide-based inhibitors Carbonic Anhydrase (CA) Isoforms Bind to the active site; tail groups modulate isoform specificity. nih.gov
2-Sulfonamidebenzamides MrgX1 Receptor Positive allosteric modulators. nih.govchemrxiv.org
SBI-553 Neurotensin Receptor 1 (NTSR1) Biased allosteric modulator that alters G protein coupling selectivity. biorxiv.org

Chemical probes are powerful tools in chemical biology used to identify and study protein function and interactions on a proteome-wide scale. A small molecule with established biological activity can be converted into a probe by attaching a reporter tag (e.g., biotin (B1667282) for affinity purification) or a reactive group (for covalent labeling).

While there is no specific literature describing the use of N2-(Benzenesulfonyl)glutamamide as a chemical probe, its structure provides a viable scaffold for such an application. To interrogate interactome networks, the compound could be derivatized. For instance, a photo-reactive group could be added to the benzene (B151609) ring, allowing for light-induced covalent cross-linking to nearby interacting proteins. Subsequent proteomic analysis of the captured proteins could then reveal the direct and indirect cellular targets of the compound, mapping its interaction network and elucidating its broader biological effects. This approach would be invaluable for validating the targets hypothesized in the sections above and discovering novel mechanisms of action.

Compound Reference Table

Compound Name
N2-(Benzenesulfonyl)glutamamide
Acivicin
Adenosine monophosphate (AMP)
Azaserine
Carbamoyl phosphate
Cytidine triphosphate (CTP)
Glufosinate
Glutamate
Glutamine
Glycine
L-alanine
L-serine
Methionine sulfoximine (MSO)
Phosphinothricin (PPT)

Enzyme Inhibition Studies Beyond Canonical Glutamine Metabolism

While the structural similarity of N2-(Benzenesulfonyl)glutamamide to glutamine suggests a potential role in glutamine metabolism, research has also explored its effects and those of structurally related compounds on other enzymatic pathways. This broader investigation aims to uncover additional mechanisms of action and potential therapeutic applications.

Research into Cholinesterase Inhibition by Structurally Related Analogues

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the regulation of cholinergic neurotransmission. nih.gov Their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease, where there is a deficit in cholinergic activity. nih.gov Although direct studies on N2-(Benzenesulfonyl)glutamamide's effect on cholinesterases are not extensively documented, research into structurally similar compounds, particularly those containing a benzenesulfonyl moiety, has been undertaken. For instance, hybrid structures with an N-benzyl piperidine (B6355638) moiety have demonstrated inhibition of both AChE and BuChE in the micromolar range. nih.gov The interest in this area stems from the observation that BuChE levels tend to increase in patients with Alzheimer's disease, and it may play a role in the formation of amyloid plaques. nih.gov Various compounds, including coumarin (B35378) derivatives and organophosphates, have been investigated as cholinesterase inhibitors, highlighting the diverse chemical scaffolds that can interact with these enzymes. nih.gov

Investigation of Carbonic Anhydrase Inhibition by Sulfonamide-Containing Glutamamide Derivatives

The sulfonamide group is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govmdpi.com CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. mdpi.comresearchgate.net

Given the presence of a benzenesulfonyl group in N2-(Benzenesulfonyl)glutamamide, it is plausible that it and its derivatives could exhibit inhibitory activity against various CA isoforms. Research on a range of benzenesulfonamide derivatives has demonstrated significant inhibitory potential against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.govnih.gov For example, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides showed isoform-selective inhibition, with some compounds exhibiting greater potency than the clinically used inhibitor Acetazolamide. nih.gov

The inhibitory mechanism of sulfonamides typically involves the deprotonated sulfonamide nitrogen coordinating with the zinc ion in the enzyme's active site. nih.gov Structure-activity relationship studies have revealed that modifications to the scaffold can significantly influence inhibitory potency and selectivity for different CA isoforms. nih.govnih.gov For instance, the substitution pattern on the aromatic ring and the nature of the carboxamide moiety can lead to enhanced binding and isoform-specific inhibition. nih.gov

Interactive Table: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Benzenesulfonamide Derivatives

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Reference) 25012255.7
Compound 10d 6.287.59.845.7
Compound 5e 71.45.110.451.4
Compound 15 1051.225.54.5

Data sourced from a study on benzenesulfonamides with pyrazole- and pyridazinecarboxamide moieties. nih.gov This table is for illustrative purposes and showcases the potential for this class of compounds to inhibit carbonic anhydrases.

Exploration of Other Relevant Enzymatic Targets and Their Biological Roles

The diverse biological activities of sulfonamide-containing compounds suggest that they may interact with a variety of enzymatic targets beyond cholinesterases and carbonic anhydrases. For instance, sulfamoyl-benzamide derivatives have been investigated as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in the regulation of extracellular nucleotide signaling. rsc.org Inhibition of these enzymes has potential therapeutic implications for conditions associated with their dysregulation. rsc.org The search for novel inhibitors often involves screening against a panel of enzymes to identify unexpected activities and to understand the broader pharmacological profile of a compound class.

Cellular and Molecular Research Methodologies for Mechanism Elucidation

To understand the precise molecular mechanisms of action of compounds like N2-(Benzenesulfonyl)glutamamide, a variety of cellular and molecular research methodologies are employed. These techniques are essential for identifying biological targets, validating target engagement within a cellular context, and dissecting the downstream effects on intracellular pathways.

Cell-Based Assays for Target Engagement and Intracellular Pathway Analysis

Confirming that a compound reaches and binds to its intended target within a living cell is a critical step in drug discovery. discoverx.com Cell-based target engagement assays provide this crucial information. discoverx.com

One widely used method is the Cellular Thermal Shift Assay (CETSA) . researchgate.netnih.gov This technique is based on the principle that the binding of a ligand to a protein can alter its thermal stability. nih.gov In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a heat gradient. The subsequent analysis, often by quantitative proteomics, reveals which proteins are stabilized at higher temperatures in the presence of the compound, thus indicating direct binding. nih.gov A key advantage of CETSA is that it does not require any modification of the compound. nih.gov

Other cell-based assays rely on principles like enzyme fragment complementation (EFC), where the binding of a compound to a target protein influences the interaction of two fragments of a reporter enzyme, leading to a measurable signal. discoverx.com Techniques like fluorescence anisotropy can also be used to monitor target engagement in living cells and even in tissues. nih.gov

Once target engagement is confirmed, various cell-based assays can be used to analyze the downstream effects on intracellular pathways. These can include reporter gene assays, where the activity of a specific transcription factor is monitored, or assays that measure changes in the levels of key signaling molecules. For example, if a compound is found to inhibit a particular kinase, subsequent assays would measure the phosphorylation status of its known substrates.

Structure Activity Relationship Sar and Computational Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for N2-(Benzenesulfonyl)glutamamide Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org These models help in predicting the activity of new compounds and identifying the key structural features that govern their potency. frontiersin.org For derivatives of N2-(benzenesulfonyl)glutamamide, QSAR studies have been performed to understand the substitutional requirements necessary for enhanced antitumor activity. researchgate.netcapes.gov.br

The foundation of a QSAR model lies in the numerical representation of molecular structures through descriptors. These descriptors can be broadly categorized as physicochemical, topological, and quantum chemical, among others. frontiersin.orgresearchgate.net

In studies involving N2-(benzenesulfonyl)glutamamide analogues, researchers have utilized a variety of descriptors to build their models. researchgate.net A key approach involves using physicochemical parameters, electrotopological state atom (ETSA) indices, and indicator variables to correlate with antitumor activity, expressed as the log of percentage tumor weight inhibition. researchgate.net The ETSA indices are particularly valuable as they encode information about the electronic and topological environment of each atom in the molecule.

QSAR studies on related glutamine analogues have highlighted the significance of several descriptor types:

Physicochemical Descriptors : These describe properties like lipophilicity (logP), molar refractivity, and molecular weight. For instance, the aliphatic substitution on the glutamine side chain was found to be important, suggesting a role for hydrophobic interactions with a potential receptor. researchgate.net

Topological Descriptors : These are numerical values derived from the graph representation of a molecule. They describe aspects like size, shape, and branching. frontiersin.org Studies on glutamine analogues showed that the steric effect on the aromatic ring is beneficial for activity. capes.gov.br

Quantum Chemical Descriptors : These are derived from quantum mechanical calculations and can describe electronic properties like frontier orbital energies (HOMO, LUMO) and atomic charges. researchgate.net

The table below details some of the key molecular descriptors employed in QSAR studies of glutamine analogues.

Descriptor TypeDescriptor Name/SymbolDescriptionPotential Relevance to Activity
Physicochemical Hydrophobic constant (π)Measures the lipophilicity of substituents.Important for hydrophobic/dispersive interactions with the receptor. researchgate.net
Physicochemical Molar Refractivity (MR)A measure of molecular volume and polarizability.Relates to the size and binding capability of the substituent.
Electronic Field Effect (F)Describes the electrostatic effect of a substituent.Important at specific positions (e.g., R1) for activity. researchgate.net
Electronic Resonance Effect (R)Describes the delocalization of electrons by a substituent.Can influence the electronic environment of the pharmacophore. researchgate.net
Topological ETSA IndicesElectrotopological state atom indices that consider electronic and topological information.Significance of these indices points to their utility in defining structural requirements for activity. researchgate.netresearchgate.net
Indicator Variable IA binary variable (0 or 1) indicating the presence or absence of a specific structural feature.Used to model the positive contribution of features like n-butyl substitution on the side chain. capes.gov.br

A QSAR model is only useful if it is statistically robust and can accurately predict the activity of compounds not used in its development. nih.gov Validation is therefore a critical step. researchgate.net It is typically assessed through internal validation (e.g., cross-validation) and external validation (using a separate test set). nih.gov

Key statistical parameters used for validation include:

Coefficient of Determination (R²) : Measures the goodness-of-fit of the model to the training data. researchgate.net

Cross-validated Coefficient of Determination (Q² or q²) : Measures the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. A large difference between R² and Q² (e.g., > 0.3) can indicate overfitting. researchgate.net

External Coefficient of Determination (R²ext or r²test) : Measures the predictive power of the model on an external test set of compounds. This is considered the most stringent test of a model's predictive capability. nih.govnih.gov

In a QSAR study on 5-N-substituted-2-(substituted benzenesulfonyl)glutamines, the resulting models demonstrated strong statistical significance. The developed models showed explained variances (R²) of up to 88.52% and, crucially, predicted variances (from cross-validation) of over 80%, indicating high robustness and predictive power. researchgate.net

The table below summarizes common statistical metrics for QSAR model validation.

ParameterSymbolTypical Acceptable ValueDescription
Coefficient of Determination> 0.6Measures the fraction of the total variance in the observed activity that is explained by the model. researchgate.net
Cross-Validated R² (LOO)> 0.5An indicator of the model's internal predictive power and robustness. researchgate.net
External Validation R²R²ext> 0.5Assesses the model's ability to predict the activity of an independent set of compounds. nih.gov
Root Mean Square ErrorRMSELow valueRepresents the standard deviation of the residuals (prediction errors).

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This allows for the identification of the binding pocket and the specific amino acid residues that are crucial for interaction.

Studies on glutamine analogues targeting enzymes like glucosamine-6-phosphate (GlcN-6-P) synthase provide a template for understanding these interactions. Docking of the glutamine analogue N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) into the glutamine-binding site of GlcN-6-P synthase revealed key interactions. researchgate.net The study demonstrated that specific amino acid residues serve as an "anchor" to hold the inhibitor in the binding pocket. researchgate.net These interactions are primarily non-covalent, including hydrogen bonds and hydrophobic contacts. nih.gov

Key interacting residues identified in the glutamine-binding site of GlcN-6-P synthase for a glutamine analogue are listed below. researchgate.net

Interacting ResidueType of InteractionRole in Binding
Asp123Hydrogen BondServes as an "anchor" for the inhibitor. researchgate.net
His97Hydrogen BondContributes to anchoring the inhibitor in the binding pocket. researchgate.net
Thr76Hydrogen BondActs as an anchor and forms stable hydrogen bonds with the inhibitor's amide moiety. researchgate.net
Gly99Hydrogen BondForms stable hydrogen bonds with the amide group of the inhibitor. researchgate.net

These findings suggest that the amide group of N2-(benzenesulfonyl)glutamamide would likely be a critical pharmacophoric feature, forming key hydrogen bonds within the active site of its target protein.

Proteins are not rigid structures; they are dynamic entities that can change conformation upon ligand binding. Molecular dynamics (MD) simulations are used to study these movements over time, providing insights into the mechanism of action and the stability of the ligand-protein complex. nih.gov

MD simulations of glutamine-related enzymes, such as glutaminyl-tRNA synthetase (GlnRS) and glutamine 5′-phosphoribosylpyrophosphate amidotransferase (GPATase), have shown that significant conformational changes occur upon substrate binding. nih.govnih.gov These changes are often concentrated in flexible loop regions that are catalytically important. For example, in GlnRS, binding of substrates and their analogues induced noticeable interactive changes in the active site loops. nih.gov Similarly, simulations of GPATase revealed that the binding of different ligands produced distinct effects on the enzyme's dynamic behavior, particularly in the movement of a flexible loop. nih.gov These ligand-induced structural changes are crucial for catalytic function and inhibitor efficacy.

De Novo Design and Virtual Screening Approaches for Novel Glutamamide (B1671657) Analogues

The insights gained from SAR, QSAR, and docking studies can be leveraged to discover entirely new compounds. Virtual screening and de novo design are two powerful computational strategies for this purpose. researchgate.net

Virtual Screening (VS) involves computationally screening large libraries of existing chemical compounds to identify those that are likely to bind to a specific biological target. researchgate.net This approach is faster and more cost-effective than traditional high-throughput screening. For example, a pharmacophore model, built from the key features of a known active compound, can be used to search databases for new molecules with a similar arrangement of those features. researchgate.net

De Novo Design is an iterative computational process that aims to build novel molecules from scratch. rsc.org The process often starts with a scaffold or a fragment in the target's binding site and computationally "grows" a new molecule by adding favorable chemical groups. A successful workflow might involve using virtual screening to identify an initial hit compound with moderate activity. nih.gov This hit can then serve as the starting point for de novo design, where computational tools like LigBuilder are used to explore modifications that enhance binding affinity and optimize properties. nih.gov This combined approach has proven effective in transforming low-micromolar hits into highly potent, nanomolar inhibitors in other therapeutic areas. nih.gov For N2-(benzenesulfonyl)glutamamide, such a strategy could be employed to design novel analogues with improved potency and selectivity.

Cheminformatics and Data Mining for Research Data Analysis and Pattern Recognition

This section would have delved into the use of computational tools to analyze large datasets of compounds related to N2-(Benzenesulfonyl)glutamamide to identify patterns correlating chemical structures with biological activities. This typically involves techniques like quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular similarity analysis. A search for QSAR studies on closely related "5–N–Substituted–2–(Substituted Benzenesulphonyl) Glutamines" indicated that such research is conducted on analogous compounds; however, the specific data for N2-(Benzenesulfonyl)glutamamide was not accessible.

Advanced Computational Chemistry Techniques for Mechanistic Insights and Binding Energetics

This subsection would have focused on the application of sophisticated computational methods to understand how N2-(Benzenesulfonyl)glutamamide interacts with biological targets at a molecular level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations are employed to predict binding modes, calculate binding affinities, and elucidate the energetic forces driving the interaction. While general principles of these techniques are well-documented, their specific application to N2-(Benzenesulfonyl)glutamamide has not been published.

Role of N2 Benzenesulfonyl Glutamamide in Preclinical Research Models

Ex Vivo Tissue Culture Research for Organ-Specific Effects

There is no available data from ex vivo studies using tissue cultures to assess any potential organ-specific effects of N2-(Benzenesulfonyl)glutamamide.

Translational Research Paradigms and Model System Considerations for Preclinical Studies

Due to the absence of any primary research on N2-(Benzenesulfonyl)glutamamide, there are no established translational research paradigms or specific considerations for model systems in its preclinical evaluation.

Advanced Research Methodologies and Future Directions in the Study of N2 Benzenesulfonyl Glutamamide

The exploration of N2-(benzenesulfonyl)glutamamide and its derivatives is increasingly benefiting from sophisticated research methodologies that push the boundaries of chemical biology and drug discovery. These advanced techniques are pivotal for elucidating biological targets, understanding complex interactions, and designing next-generation compounds with superior properties.

Q & A

Q. Q. How does substitution on the benzenesulfonyl group influence This compound’s potency?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., -NO₂ at para) enhance CA inhibition by increasing sulfonamide acidity.
  • Bulky substituents (e.g., -t-Bu) reduce potency due to steric hindrance.
  • Synthesize derivatives via Suzuki-Miyaura coupling for systematic SAR exploration .

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